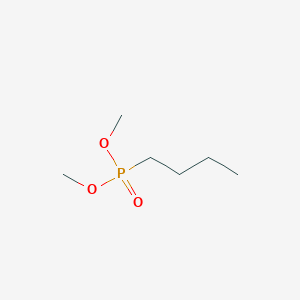![molecular formula C22H29ClN4O3S B13772412 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride CAS No. 67326-79-8](/img/structure/B13772412.png)
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride involves multiple steps, starting with the preparation of the benzothiazolium core. The process typically includes:
Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with acetic anhydride to form benzothiazole.
Azo Coupling Reaction: The benzothiazole is then subjected to a diazotization reaction followed by coupling with 4-[(2,3-dimethoxypropyl)ethylamino]aniline to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to form the benzothiazolium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.
Purification: Employing techniques such as recrystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazolium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Produces the corresponding amines.
Substitution: Results in various substituted benzothiazolium derivatives.
Aplicaciones Científicas De Investigación
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also interacts with proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxybenzothiazolium chloride
- 2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-3-methylbenzothiazolium chloride
Uniqueness
2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
67326-79-8 |
|---|---|
Fórmula molecular |
C22H29ClN4O3S |
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
N-(2,3-dimethoxypropyl)-N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C22H29N4O3S.ClH/c1-6-26(14-19(29-5)15-27-3)17-9-7-16(8-10-17)23-24-22-25(2)20-12-11-18(28-4)13-21(20)30-22;/h7-13,19H,6,14-15H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MRPABYXFRYAUII-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC(COC)OC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)

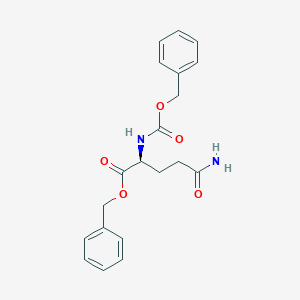
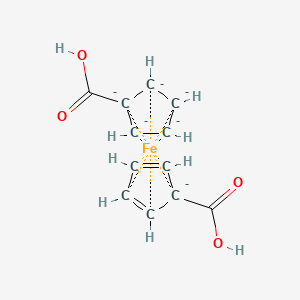
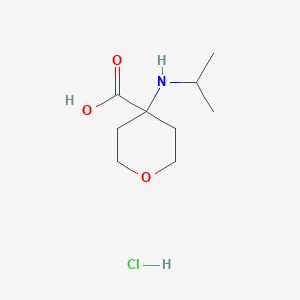
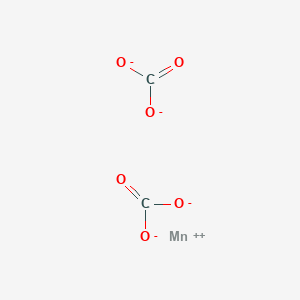
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)

